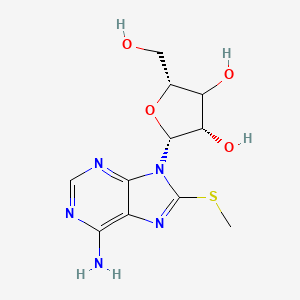
8-Methylthio-adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methylthio-adenosine is a naturally occurring sulfur-containing nucleoside found in various species, including prokaryotes, yeast, plants, and higher eukaryotes . It is a derivative of adenosine and plays a significant role in the methionine salvage pathway, which is crucial for cellular metabolism . This compound has garnered attention due to its potential therapeutic applications, particularly in cancer research and immunology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Methylthio-adenosine can be synthesized through the degradation of S-adenosylmethionine. The process involves the decarboxylation of S-adenosylmethionine to produce this compound . The reaction conditions typically require a controlled environment to ensure the stability of the compound.
Industrial Production Methods: In industrial settings, this compound is produced using biotechnological methods involving microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce S-adenosylmethionine, which is then converted to this compound through enzymatic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methylthio-adenosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and applications .
Applications De Recherche Scientifique
8-Methylthio-adenosine has a wide range of scientific research applications:
Mécanisme D'action
8-Methylthio-adenosine exerts its effects through several molecular pathways:
Adenosine Receptor Stimulation: It activates adenosine A2 receptors, leading to anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNFα.
Cell Cycle Arrest: The compound can induce cell cycle arrest in the S and G2 phases, which contributes to its anti-proliferative effects on tumor cells.
Apoptosis Induction: It promotes apoptosis in cancer cells by modulating various signaling pathways involved in cell survival and death.
Comparaison Avec Des Composés Similaires
S-Adenosylmethionine: A precursor to 8-Methylthio-adenosine, involved in methylation and transsulfuration reactions.
5’-Methylthioadenosine: Another sulfur-containing nucleoside with similar metabolic roles and therapeutic potential.
Uniqueness: this compound is unique due to its specific role in the methionine salvage pathway and its potent anti-inflammatory and anti-cancer properties. Unlike other similar compounds, it has a distinct mechanism of action involving adenosine receptor stimulation and cell cycle regulation .
Propriétés
Formule moléculaire |
C11H15N5O4S |
|---|---|
Poids moléculaire |
313.34 g/mol |
Nom IUPAC |
(2R,3S,5R)-2-(6-amino-8-methylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4S/c1-21-11-15-5-8(12)13-3-14-9(5)16(11)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t4-,6?,7+,10-/m1/s1 |
Clé InChI |
ZLSIRPOPTWVEOT-HMEJCUHCSA-N |
SMILES isomérique |
CSC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N |
SMILES canonique |
CSC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















